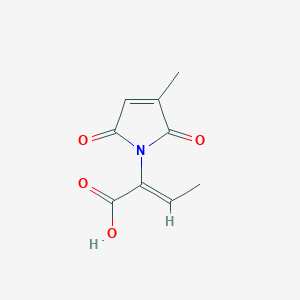
Pencolide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Pencolide is typically obtained through the fermentation of Penicillium sclerotiorum . The process involves isolating and purifying the compound from the fermentation broth. The specific strain used, Penicillium sclerotiorum jyscaumcx01, is preserved in the Guangdong Microbial Culture Collection Center . The fermentation conditions include maintaining the culture at optimal temperature and pH levels to maximize the yield of this compound.
化学反応の分析
Pencolide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by others.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Pencolide has a wide range of scientific research applications:
作用機序
Pencolide exerts its effects by inhibiting cysteine synthase, an enzyme involved in the biosynthesis of L-cysteine in Entamoeba histolytica . This inhibition disrupts the parasite’s ability to synthesize L-cysteine, leading to impaired growth and survival. The compound’s selectivity for cysteine synthase makes it a promising candidate for developing new antiamebic therapies with minimal cytotoxicity to mammalian cells .
類似化合物との比較
Pencolide can be compared to other antimicrobial compounds such as aspochalasin B, chaetoglobosin A, prochaetoglobosin III, cerulenin, and deoxyfrenolicin . These compounds also exhibit antimicrobial activity but differ in their molecular structures and mechanisms of action. This compound’s unique inhibition of cysteine synthase sets it apart from these other compounds, highlighting its potential as a novel therapeutic agent .
特性
CAS番号 |
61464-52-6 |
|---|---|
分子式 |
C9H9NO4 |
分子量 |
195.17 g/mol |
IUPAC名 |
(Z)-2-(3-methyl-2,5-dioxopyrrol-1-yl)but-2-enoic acid |
InChI |
InChI=1S/C9H9NO4/c1-3-6(9(13)14)10-7(11)4-5(2)8(10)12/h3-4H,1-2H3,(H,13,14)/b6-3- |
InChIキー |
NFDKQFGUQFNACT-UTCJRWHESA-N |
異性体SMILES |
C/C=C(/C(=O)O)\N1C(=O)C=C(C1=O)C |
正規SMILES |
CC=C(C(=O)O)N1C(=O)C=C(C1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[(2S)-6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl]ethyl-trimethylazanium](/img/structure/B12716777.png)
![[3-chloro-4-[[4-[2-(dimethylamino)ethyl-ethylamino]phenyl]diazenyl]phenyl]-trimethylazanium;hydrogen sulfate](/img/structure/B12716778.png)








